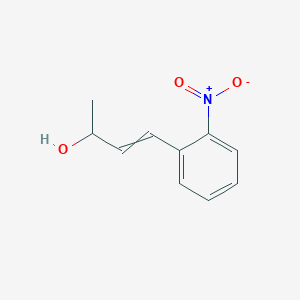
2-dodecylbenzenesulfonic acid;1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-dodecylbenzenesulfonic acid;1H-imidazole is a compound that combines the properties of both 2-dodecylbenzenesulfonic acid and 1H-imidazole
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-dodecylbenzenesulfonic acid;1H-imidazole typically involves the reaction of 2-dodecylbenzenesulfonic acid with 1H-imidazole under specific conditions. The reaction is usually carried out in an aqueous medium with a catalytic amount of p-dodecylbenzenesulfonic acid . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-dodecylbenzenesulfonic acid;1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding sulfonates.
Substitution: The compound can participate in substitution reactions, where the sulfonic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfonates. Substitution reactions can result in a variety of functionalized imidazole derivatives.
Applications De Recherche Scientifique
2-dodecylbenzenesulfonic acid;1H-imidazole has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of surfactants and detergents due to its amphiphilic nature.
Mécanisme D'action
The mechanism of action of 2-dodecylbenzenesulfonic acid;1H-imidazole involves its interaction with molecular targets through its sulfonic acid and imidazole groups. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, while the imidazole ring can engage in π-π stacking and coordination with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-dodecylbenzenesulfonic acid: This compound shares the sulfonic acid group but lacks the imidazole ring.
1H-imidazole: This compound contains the imidazole ring but does not have the sulfonic acid group.
p-dodecylbenzenesulfonic acid: Similar to 2-dodecylbenzenesulfonic acid but with a different substitution pattern on the benzene ring.
Uniqueness
2-dodecylbenzenesulfonic acid;1H-imidazole is unique due to the combination of the sulfonic acid group and the imidazole ring in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components .
Propriétés
Numéro CAS |
920958-66-3 |
|---|---|
Formule moléculaire |
C21H34N2O3S |
Poids moléculaire |
394.6 g/mol |
Nom IUPAC |
2-dodecylbenzenesulfonic acid;1H-imidazole |
InChI |
InChI=1S/C18H30O3S.C3H4N2/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;1-2-5-3-4-1/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);1-3H,(H,4,5) |
Clé InChI |
NVVZJDSVKLBXFW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.C1=CN=CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


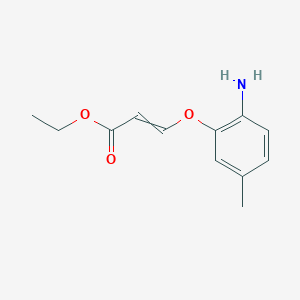
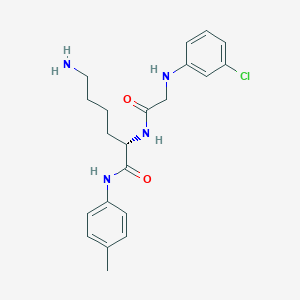
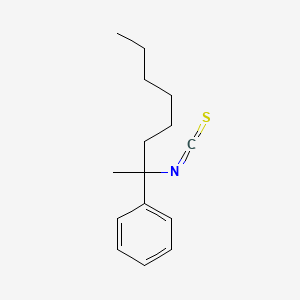
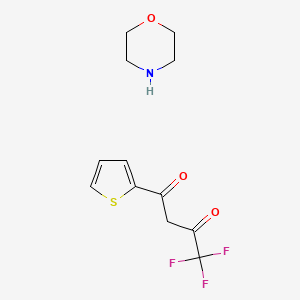
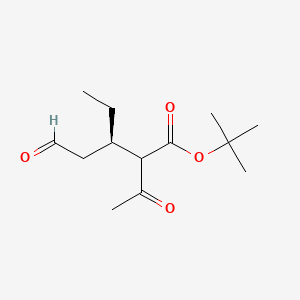
![1-[6-(Methanesulfonyl)pyridin-3-yl]piperazine](/img/structure/B12616183.png)
![Methyl 3-[1-(5-nitropyridin-2-yl)-1H-pyrazol-4-yl]propanoate](/img/structure/B12616192.png)


![6-Methyl-2-{3-[(3-oxobutyl)amino]phenoxy}pyridine-3-carboxylic acid](/img/structure/B12616217.png)
![2-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]-3-(2-methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12616223.png)
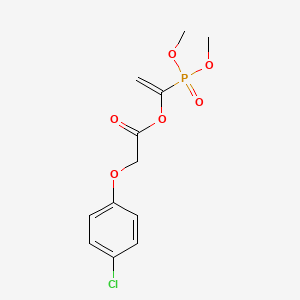
![5-{[3-Iodo-6-(trifluoromethyl)pyridin-2-YL]oxy}pent-2-enoic acid](/img/structure/B12616239.png)
